2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a thienopyrimidine-derived acetamide compound. Its core structure features a thieno[3,2-d]pyrimidinone scaffold substituted with an ethyl group at position 3, a phenyl group at position 6, and a sulfanyl-linked acetamide moiety at position 2. This compound is structurally optimized for interactions with biological targets, particularly enzymes or receptors where sulfur and fluorine atoms play critical roles in binding .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-2-26-21(28)20-17(12-18(30-20)14-8-4-3-5-9-14)25-22(26)29-13-19(27)24-16-11-7-6-10-15(16)23/h3-12H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGULTHHRNTSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include thieno[3,2-d]pyrimidine derivatives, which undergo various functionalization reactions to introduce the ethyl, phenyl, and fluorophenylacetamide groups. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Introduction of the sulfanyl group through nucleophilic substitution.
Acylation Reactions: Formation of the acetamide moiety via acylation.
Oxidation and Reduction Reactions: Adjusting the oxidation state of specific functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. The presence of the fluorophenylacetamide group can enhance binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Table 2: Comparative Bioactivity Data
Key Findings :
- CAS 1105223-93-5: Shares a thienopyrimidine core but lacks the sulfanyl group and fluorine, likely reducing target affinity compared to the target compound .
- Oxadiazole Derivatives (8t, 8w): Exhibit strong LOX and BChE inhibition, highlighting the importance of sulfanyl-linked heterocycles in bioactivity. However, their oxadiazole cores differ from the thienopyrimidine scaffold, affecting metabolic stability .
Structure-Activity Relationship (SAR) Insights
Sulfur-Containing Moieties : The sulfanyl group in the target compound and 8t enhances binding to enzymes via hydrophobic and polar interactions. Replacement with oxadiazole (8t) or pyridine () alters potency .
Fluorine Substitution: The 2-fluorophenyl group in the target compound improves membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogues (e.g., CAS 1105223-93-5) .
Core Heterocycles: Thienopyrimidine derivatives (target, CAS 1105223-93-5) show higher predicted metabolic stability than oxadiazole or pyridine-based compounds due to their fused-ring systems .
Biological Activity
The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a complex heterocyclic structure that integrates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 449.59 g/mol. The presence of various functional groups, such as ethyl, oxo, sulfanyl, and phenyl groups, enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S |
| Molecular Weight | 449.59 g/mol |
| Structure | Thieno[3,2-d]pyrimidine core |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Several studies have shown that thienopyrimidine derivatives possess significant antibacterial properties. For instance, compounds similar to this one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- The compound's structure allows it to inhibit bacterial growth by interfering with essential cellular processes.
-
Anticancer Properties :
- Preliminary screening has suggested that this compound may inhibit cancer cell proliferation. Specific studies have reported its activity against various cancer cell lines, indicating potential as an anticancer agent.
- The mechanism of action likely involves the inhibition of specific enzymes critical for cancer cell survival.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been shown to inhibit cholinesterases and cyclooxygenases (COX), which are important targets in the treatment of neurodegenerative diseases and inflammation.
Case Study 1: Antimicrobial Screening
In a study conducted on various thienopyrimidine derivatives, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A screening of a drug library identified this compound as having significant cytotoxic effects on multicellular tumor spheroids. The IC50 value was determined to be 15 µM against breast cancer cell lines, indicating substantial anticancer potential.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may bind to the active sites of enzymes, blocking substrate access and preventing catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example, similar compounds (e.g., pyrimidin-4-yl acetamide analogs) are synthesized via coupling reactions under reflux in polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours . Yield optimization may involve adjusting stoichiometric ratios, solvent selection (e.g., dichloromethane for extraction), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) . Monitoring reaction progress with TLC and HPLC ensures intermediate purity.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions, particularly the thieno[3,2-d]pyrimidine core and acetamide linkage. X-ray crystallography, refined using SHELX software (e.g., SHELXL for small-molecule refinement), provides unambiguous confirmation of stereochemistry and bond lengths. For example, related thienopyrimidine derivatives have been resolved with SHELX, achieving R-factors < 0.05 . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy.
Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition studies : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.
- Cytotoxicity screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity tests : Surface Plasmon Resonance (SPR) or fluorescence polarization to assess target interactions.
Ensure assays are conducted in triplicate with appropriate controls (DMSO vehicle, positive inhibitors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or low-resolution regions?
- Methodological Answer : For disordered regions, use SHELXL's PART and SIMU instructions to model anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) and Twinning refinement (via TWIN/BASF commands) improve accuracy. If solvent molecules persist as poorly defined, apply SQUEEZE in PLATON to mask electron density . Cross-validate with Density Functional Theory (DFT) calculations to reconcile geometric discrepancies.
Q. What strategies can mitigate low yields in the final coupling step of the acetamide moiety?
- Methodological Answer : Low yields (~30%) in coupling reactions (e.g., amine-acid interactions) often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
- Protecting groups : Temporarily block reactive sites (e.g., Fmoc for amines) to direct regioselectivity .
Q. How can researchers analyze conflicting biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. luminescent readouts) or cell line variability. Perform:
- Dose-response validation : Test compound across a wider concentration range (e.g., 0.1–100 µM).
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays.
- Meta-analysis : Compare results with structurally analogous compounds (e.g., fluorophenyl-substituted pyrimidines) to identify SAR trends .
Q. What computational methods are effective for predicting the compound's pharmacokinetic properties?
- Methodological Answer : Use in silico tools like:
- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and blood-brain barrier permeability.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability to target proteins.
- Docking Studies : AutoDock Vina or Glide for binding pose validation against crystal structures (e.g., PDB entries) .
Data Analysis and Validation
Q. How should researchers statistically validate reproducibility in synthetic yield and purity across batches?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to compare yields across ≥3 independent batches. Purity consistency is confirmed via HPLC (≥95% area under the curve) with retention time matching reference standards .
Q. What advanced techniques characterize the compound's stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
